3-[4-(Fluorosulfonyl)phenyl]propanoic acid

Catalog No.
S2790931
CAS No.
21864-49-3
M.F
C9H9FO4S
M. Wt
232.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[4-(Fluorosulfonyl)phenyl]propanoic acid

CAS Number

21864-49-3

Product Name

3-[4-(Fluorosulfonyl)phenyl]propanoic acid

IUPAC Name

3-(4-fluorosulfonylphenyl)propanoic acid

Molecular Formula

C9H9FO4S

Molecular Weight

232.23

InChI

InChI=1S/C9H9FO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12)

InChI Key

YRHOCAXPYRDPPX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCC(=O)O)S(=O)(=O)F

Solubility

not available

3-[4-(Fluorosulfonyl)phenyl]propanoic acid is an organic compound characterized by the molecular formula C9H9FO4SC_9H_9FO_4S and a molecular weight of approximately 232.23 g/mol. This compound features a propanoic acid backbone with a fluorosulfonyl group attached to a phenyl ring at the para position. The presence of the fluorosulfonyl group imparts unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .

  • Chemical identification: 3-[4-(Fluorosulfonyl)phenyl]propanoic acid is an organic molecule with the formula C9H9FO4S. Its CAS registry number is 21864-49-3 CAS databases: .
  • Limited commercial availability: While some commercial suppliers exist, the availability of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid suggests it is likely a niche research chemical and not a widely studied compound.
  • Potential applications based on functional groups: The molecule contains a fluorosulfonyl group (SO2F), which can be reactive and participate in various chemical reactions. This suggests potential applications in areas like organic synthesis or material science.
  • Need for further research: More research is needed to understand the specific properties and potential applications of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid. This might involve studies on its reactivity, biological activity, or other relevant characteristics.
Due to its functional groups:

  • Oxidation: Under specific conditions, this compound can be oxidized to form sulfonic acids or other oxidized derivatives.
  • Reduction: The fluorosulfonyl group can be reduced to yield sulfonamides or other functional groups.
  • Substitution Reactions: The fluorosulfonyl group is susceptible to nucleophilic substitution, allowing for the formation of diverse derivatives when reacted with nucleophiles such as amines or thiols .

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles depending on the desired derivative.

Research into the biological activity of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid is ongoing. The compound's unique structure allows it to interact with biological targets, potentially influencing biochemical pathways. Its reactivity suggests that it could serve as a precursor for developing fluorinated analogs of biologically active molecules, which may enhance the understanding of drug mechanisms and lead to novel therapeutic agents .

The synthesis of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid typically involves several key steps:

  • Starting Material: The synthesis often begins with a precursor like 4-bromophenylpropanoic acid.
  • Fluorosulfonylation: This step introduces the fluorosulfonyl group to the phenyl ring, commonly using reagents such as fluorosulfonic acid.
  • Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the product with high purity.

Industrial methods may adapt these steps for large-scale production, focusing on cost-effectiveness and efficiency .

3-[4-(Fluorosulfonyl)phenyl]propanoic acid has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing various fluorinated compounds.
  • Biological Research: The compound is utilized in developing fluorinated analogs that aid in studying biochemical pathways.
  • Medicinal Chemistry: Ongoing research explores its potential therapeutic applications, particularly in designing drugs with improved pharmacokinetic properties.
  • Industry: It finds use in producing specialty chemicals and advanced materials with unique properties .

The interaction studies of 3-[4-(Fluorosulfonyl)phenyl]propanoic acid focus on its ability to form covalent bonds with nucleophilic sites in proteins or other biomolecules. The highly reactive nature of the fluorosulfonyl group allows it to engage in specific interactions that could lead to significant biological effects, although detailed studies are still needed to elucidate these mechanisms fully .

Several compounds share structural similarities with 3-[4-(Fluorosulfonyl)phenyl]propanoic acid, each exhibiting unique properties:

Compound NameFunctional GroupKey Differences
3-[4-(Chlorosulfonyl)phenyl]propanoic acidChlorosulfonylDifferent reactivity and potential applications
3-[4-(Methylsulfonyl)phenyl]propanoic acidMethylsulfonylAlters solubility and biological interactions
3-[4-(Nitrosulfonyl)phenyl]propanoic acidNitrosulfonylIntroduces distinct reactivity patterns

These compounds differ primarily in their substituent groups, which significantly influence their chemical behavior and potential applications .

3-[4-(Fluorosulfonyl)phenyl]propanoic acid stands out due to its unique fluorosulfonyl group, which enhances its reactivity compared to similar compounds, making it a valuable candidate for further research and application development.

XLogP3

1.3

Dates

Last modified: 04-14-2024

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